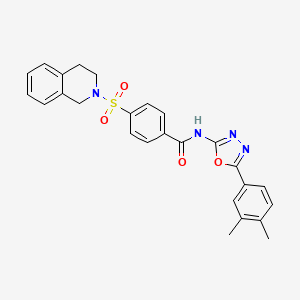
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound. This molecule is notable for its diverse functional groups, including a sulfonyl group, a benzamide group, and an oxadiazole ring. Its structural complexity makes it a subject of interest in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. A common synthetic route begins with the formation of the oxadiazole ring, which is achieved by the cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions. The introduction of the sulfonyl group can be achieved through sulfonylation reactions using sulfonyl chlorides. The final coupling with the benzamide moiety involves amide bond formation, typically facilitated by activating agents like carbodiimides.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would follow similar steps but optimized for yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent choice, and catalyst selection are fine-tuned to ensure scalability. Batch or continuous flow methods could be employed, depending on the desired production volume.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.
Reduction: The isoquinoline ring can be reduced to yield tetrahydroisoquinoline derivatives under hydrogenation conditions.
Substitution: The sulfonyl group allows for nucleophilic substitution reactions, making the compound a potential intermediate in further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon or nickel in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Oxidation Products: Quinones and related structures.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Variously functionalized benzamides.
科学的研究の応用
Chemistry
In synthetic organic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups make it an excellent candidate for the development of novel materials with specific electronic or optical properties.
Biology
The benzamide moiety and the oxadiazole ring are known to exhibit significant biological activities. Therefore, this compound is investigated for potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the structural features of this compound make it a candidate for drug development. Its potential interactions with biological targets such as enzymes, receptors, and ion channels are of great interest for therapeutic applications.
Industry
In the materials science industry, this compound can be used as a building block for polymers and other advanced materials. Its unique structure allows for the creation of materials with tailored properties for specific industrial applications.
作用機序
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In a biological context, it may act by inhibiting enzyme activity or modulating receptor function through its interaction with active sites or binding pockets. Molecular docking studies and experimental assays help elucidate these interactions and pathways.
類似化合物との比較
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide:
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-17-7-8-21(15-18(17)2)25-28-29-26(34-25)27-24(31)20-9-11-23(12-10-20)35(32,33)30-14-13-19-5-3-4-6-22(19)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDGWRHOXHAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
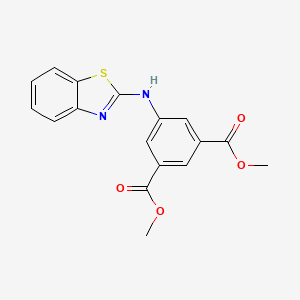
![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)

![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)
![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)

![2,2,2-Trifluoro-1-(4'-propyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B2698254.png)
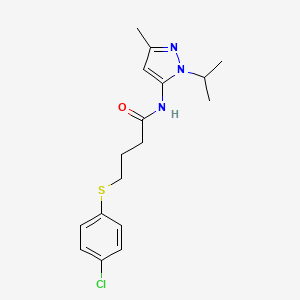
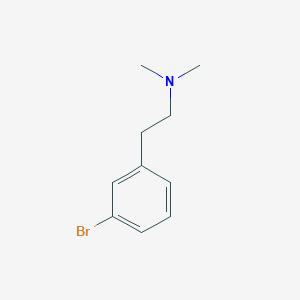
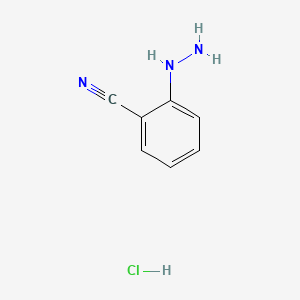
![[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid](/img/structure/B2698261.png)
![2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698262.png)
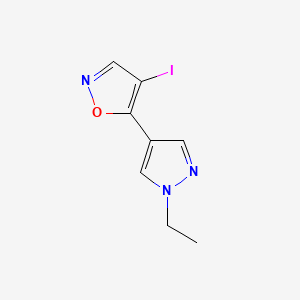
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide](/img/structure/B2698267.png)
